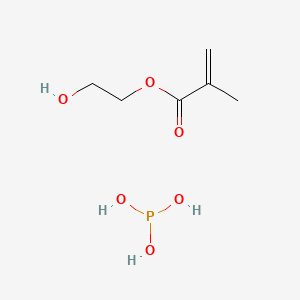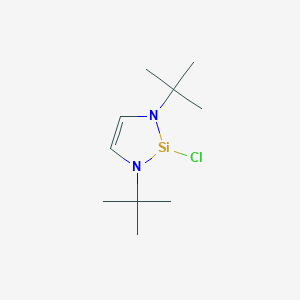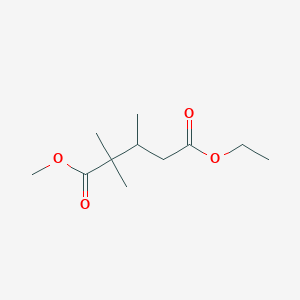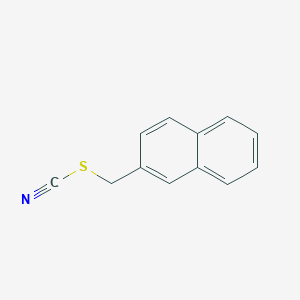![molecular formula C18H31NO B14320808 Phenol, 2-[(undecylamino)methyl]- CAS No. 109972-91-0](/img/structure/B14320808.png)
Phenol, 2-[(undecylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(undecylamino)methyl]- is an organic compound with the molecular formula C18H31NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an undecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(undecylamino)methyl]- typically involves the reaction of phenol with an undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(undecylamino)methyl]- may involve more advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(undecylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(undecylamino)methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(undecylamino)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methyl-: A methyl-substituted derivative of phenol with different chemical properties and applications.
Phenol, 4-[(undecylamino)methyl]-:
Uniqueness
Phenol, 2-[(undecylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
109972-91-0 |
|---|---|
Molekularformel |
C18H31NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[(undecylamino)methyl]phenol |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-13-10-11-14-18(17)20/h10-11,13-14,19-20H,2-9,12,15-16H2,1H3 |
InChI-Schlüssel |
NMMORGRWVPEJKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)


![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)


![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
